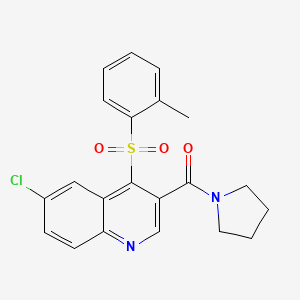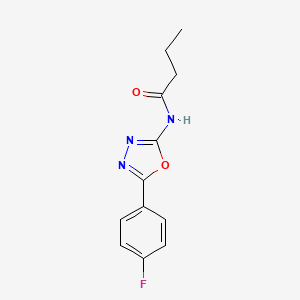
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic compound. Based on its structure, it contains a fluorophenyl group, an oxadiazole ring, and a butyramide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, a fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Desai et al. (2016) described the rational approach for the synthesis of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. These compounds were tested for their antimicrobial activity and cytotoxicity, revealing potent antibacterial and antifungal properties among the synthesized compounds, which could serve as a basis for further development of new antimicrobial agents (Desai et al., 2016).
Pharmacological Evaluation
Faheem's research (2018) on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation highlighted the therapeutic potential of these compounds, with certain derivatives showing promising results in binding affinity and inhibitory effects against various biological targets (Faheem, 2018).
Insecticidal Activity
Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities. Some compounds exhibited good activity against the diamondback moth, offering insights into the development of new insecticides (Qi et al., 2014).
Photophysics and FRET Applications
Pujar et al. (2017) discussed the synthesis and photophysical properties of a novel green light-emitting 1,3,4-oxadiazole, exploring its application in fluorescence resonance energy transfer (FRET) with ZnSe/ZnS quantum dots. This research points to the utility of such compounds in optical materials and sensors (Pujar et al., 2017).
Cytochrome P450-Mediated Metabolism
Research by Maciolek et al. (2011) unveiled the novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, shedding light on the metabolic pathways of drugs containing the 1,3,4-oxadiazole moiety. This study provides valuable information for drug design and development, particularly in understanding drug metabolism (Maciolek et al., 2011).
Future Directions
While specific future directions for “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide” were not found, research into similar compounds continues to be a significant area of interest. The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one such direction . Additionally, the synthesis of new antitumor drugs with high efficiency is another area of ongoing research .
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQJXXULIHEEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

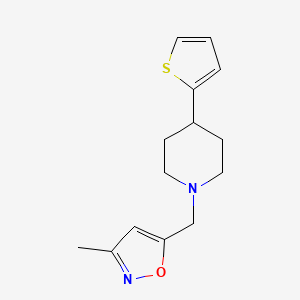
![1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2933357.png)

![N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2933360.png)
![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933362.png)
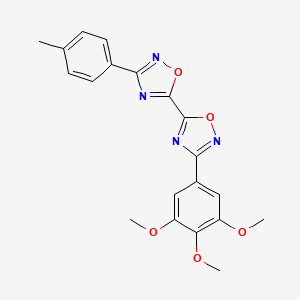
![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)
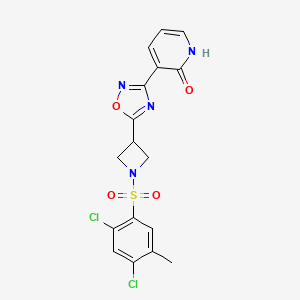
![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2933367.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933373.png)

![3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline](/img/structure/B2933375.png)
